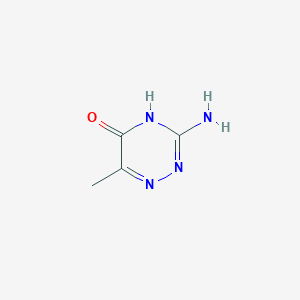

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Description

Historical Context and Development in Heterocyclic Chemistry

The development of heterocyclic chemistry began in the early 1800s, marking a foundational period that would eventually lead to the discovery and characterization of complex nitrogen-containing ring systems like 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. The field experienced significant growth during the 19th century, with notable milestones including Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural by treating starch with sulfuric acid in 1832. These early discoveries established the precedent for investigating cyclic compounds containing heteroatoms, particularly nitrogen, oxygen, and sulfur, which would later encompass the triazine family of compounds.

The emergence of triazine chemistry as a distinct area of study within heterocyclic chemistry occurred through systematic investigations of six-membered aromatic rings containing three nitrogen atoms. The triazine structure represents a fundamental modification of the benzene ring, where three carbon atoms are replaced by nitrogen atoms, creating unique electronic and chemical properties. This substitution pattern results in three possible isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, each distinguished by the specific positioning of nitrogen atoms within the ring framework.

The historical development of 1,2,4-triazine derivatives, including compounds like 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, benefited from advances in synthetic methodology and structural elucidation techniques throughout the 20th century. Early synthetic approaches focused on condensation reactions involving 1,2-dicarbonyl compounds with amidrazones, as well as thermal rearrangement reactions of specific precursor molecules. The classical Bamberger triazine synthesis emerged as an important historical method for accessing these nitrogen-rich heterocycles, contributing to the foundation of modern triazine chemistry.

The establishment of the Heterocyclic Group by the Royal Society of Chemistry in 1967 marked a significant institutional milestone in the formal recognition of heterocyclic chemistry as a specialized field. Under the initial leadership of Alan Katritzky and with Gurnos Jones serving as the first Secretary/Treasurer, this organization has continued to promote research and education in heterocyclic chemistry, including ongoing investigations of triazine derivatives. The group's evolution into the Heterocyclic and Synthesis Group in 2001 reflected the expanding scope of research interests encompassing synthetic organic chemistry more broadly, while maintaining a strong focus on nitrogen-containing heterocycles.

Properties

IUPAC Name |

3-amino-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZDBNSBFWYPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps in the Synthesis

Detailed Preparation Methods

Method A: Hydrazinolysis and Cyclization

Hydrazinolysis of Ethyl Acetate

- Ethyl acetate reacts with hydrazine hydrate under reflux, producing acethydrazide.

- Reaction conditions: Reflux for approximately 8 hours, with subsequent azeotropic removal of residual moisture using ethanol.

- Data: Yield reported at 98%, with reaction temperature around boiling point of ethyl acetate (~77°C).

- Acethydrazide reacts with triphosgene at 80°C in an aliphatic or aromatic solvent (e.g., dichloromethane).

- Triphosgene replaces phosgene, facilitating safer cyclization.

- The reaction proceeds with evolution of HCl gas, and the product is isolated via filtration and washing.

Method B: Alkylation and Ring Expansion

- The cyclized intermediate reacts with monochloroacetone in the presence of sodium alkoxide (e.g., sodium methoxide) in methanol or ethanol.

- Reaction temperature: 60°C, with stirring for several hours.

- The alkylation introduces the methyl group at the appropriate position.

- The alkylated intermediate undergoes ring expansion via treatment with hydrazine hydrate at 90°C.

- Solvent: Propyl alcohol or similar fatty alcohol.

- The process yields the target compound with high purity and yield (~87%).

Optimization and Industrial Considerations

- The use of triphosgene instead of phosgene reduces hazards and simplifies handling.

- Raw materials like ethyl acetate and monochloroacetone are inexpensive and readily available.

- Reaction conditions are optimized for scale-up, with temperature control and post-reaction purification to minimize by-products.

- Post-treatment involves azeotropic distillation and filtration to ensure high purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate | Ethyl acetate | Reflux (~77°C) | 8 hours | 98% | Moisture removal with ethanol azeotrope |

| Cyclization | Acethydrazide + triphosgene | Dichloromethane | 80°C | 6 hours | 95% | HCl evolved, solvent dried beforehand |

| Alkylation | Monochloroacetone + sodium alkoxide | Methanol/Ethanol | 60°C | 4 hours | 91.8% | Stirring and temperature control critical |

| Ring expansion | Hydrazine hydrate | Propyl alcohol | 90°C | 6 hours | 87% | Purification via filtration and washing |

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the process .

Major Products

The major products formed from these reactions include various substituted triazines, which can have enhanced biological or chemical properties .

Scientific Research Applications

Chemistry

3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new materials.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxides. |

| Reduction | Yields amine derivatives. |

| Substitution | Nucleophilic substitution reactions replace the amino group with other functional groups. |

Biology

The compound has demonstrated potential in biological assays:

- Antimicrobial Properties: Studies indicate its effectiveness against various pathogens.

- Antiviral Activity: Preliminary research suggests activity against viral infections.

Medicine

Research indicates that 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one may have applications in pharmaceuticals:

- Cancer Treatment: Inhibition of specific kinases (e.g., Fyn kinase) suggests potential use in cancer therapies.

- Infectious Diseases: Its antiviral properties may contribute to developing new treatments.

Case Study:

A study investigated the cytotoxic effects of derivatives of this compound against cancer cell lines (e.g., K-562). The results showed significant antiproliferative effects combined with low cytotoxicity .

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals: It is used as an active ingredient in herbicides and pesticides.

- Dyes Production: Its chemical properties allow for effective use in dye synthesis.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. These interactions are crucial for its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of 1,2,4-Triazin-5-one Derivatives

| Compound | Position 3 | Position 6 | Ring Saturation | Key Functional Groups |

|---|---|---|---|---|

| 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | Amino | Methyl | 4,5-dihydro | None |

| Metamitron | Methyl | Phenyl | None | None |

| 6-Phenyl-2(H)-triazin-5-one oxime | None | Phenyl | None | Oxime |

| 4-Amino-6-tert-butyl-3-mercapto | Mercapto | tert-Butyl | 4,5-dihydro | None |

Biological Activity

Overview

3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS Number: 1004-04-2) is a heterocyclic compound belonging to the triazine family. It possesses the molecular formula C₄H₆N₄O and exhibits diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

The primary biological activity of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is attributed to its interaction with specific biochemical targets.

Target: Fyn Kinase

- Inhibition of Activity : The compound inhibits Fyn kinase, a crucial enzyme involved in signal transduction pathways related to neuronal development and myelination.

- Biochemical Pathways Affected : Inhibition of Fyn kinase impacts axon-glial signaling and oligodendrocyte maturation.

Biological Activities

Research indicates that 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Activity

Recent studies highlight the potential anticancer properties of this compound:

- Cell Lines Tested : The compound has been tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values :

Neuroprotective Effects

The inhibition of Fyn kinase may also confer neuroprotective effects by promoting oligodendrocyte survival and enhancing myelination processes. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

A variety of studies have been conducted to assess the biological activity of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one:

Case Studies

Several case studies have been documented regarding the use of this compound:

- Case Study on Anticancer Efficacy : A study demonstrated that treatment with 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one significantly reduced tumor growth in xenograft models of breast cancer.

- Neuroprotective Study : In vitro studies showed that the compound increased the survival rate of oligodendrocytes under oxidative stress conditions by inhibiting Fyn kinase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, and what key intermediates are involved?

- The synthesis of triazinone derivatives often involves cyclization reactions. For example, 6-amino-3-substituted triazin-5-ones can be synthesized via condensation of thiourea derivatives with α-keto esters or via nucleophilic substitution of pre-functionalized triazine precursors. Key intermediates include thiourea analogs and α-keto acids, with purification steps involving recrystallization or column chromatography . For related compounds like 4-amino-6-methyl-3-sulfanyl derivatives, hydrochlorides are formed during final purification .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., amino and methyl groups cause distinct shifts in the δ 1.5–3.0 ppm and δ 150–160 ppm ranges, respectively).

- X-ray diffraction (XRD) : Resolves dihydrotriazinone ring conformation and hydrogen-bonding networks, as demonstrated in studies of structurally similar triazinones .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for detecting sulfanyl or amino substituents .

Q. How can solubility and stability be assessed under varying experimental conditions?

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods.

- Stability : Conduct accelerated degradation studies under acidic/basic (pH 1–13), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor via HPLC or TLC for decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-amino-6-methyl-triazin-5-one, particularly in regioselective substitutions?

- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.

- Solvent-free conditions : Adopt one-pot methods (e.g., cotrimerization of nitriles with guanidine derivatives) to minimize side reactions and improve regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally driven steps .

Q. How to resolve contradictions in spectral data, such as unexpected acylation products?

- Case study : Acylation of 6-amino-triazinones may yield N2-acyl derivatives instead of N3 due to steric hindrance or electronic effects. Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity) or single-crystal XRD .

- Computational modeling : Use DFT calculations to predict reactive sites and compare with experimental data .

Q. What strategies identify structure-activity relationships (SAR) for antioxidant or herbicidal activity?

- Bioactivity assays : Test derivatives with varying substituents (e.g., sulfanyl, fluorine) in DPPH radical scavenging or herbicidal inhibition assays. For example, fluorinated α-aminophosphonic acids with triazinone moieties show enhanced antioxidant activity due to electron-withdrawing effects .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .

Q. What analytical challenges arise in detecting degradation products or impurities?

- LC-MS/MS : Identify trace degradation products (e.g., hydrolyzed triazinone rings or oxidized sulfur groups) with high sensitivity.

- Isotopic labeling : Use 13C/15N-labeled precursors to track degradation pathways in environmental or metabolic studies .

Methodological Considerations

- Synthetic reproducibility : Always characterize intermediates (e.g., Schiff bases or phosphonates) before proceeding to cyclization steps .

- Contradictory data : Cross-validate spectral interpretations with computational models or alternative techniques (e.g., IR for functional groups vs. XRD for spatial confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.